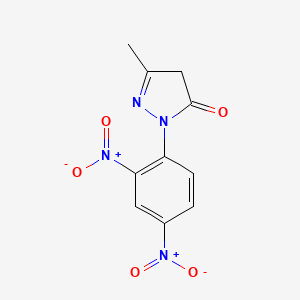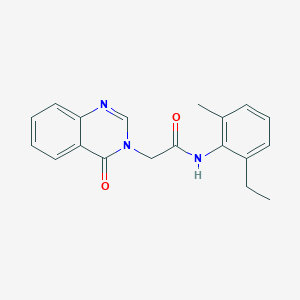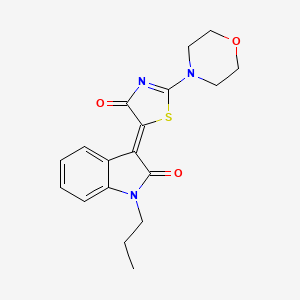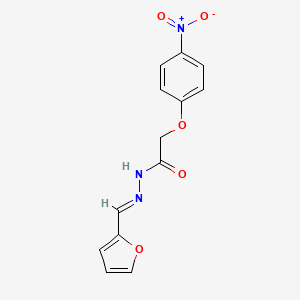
3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a dinitrophenyl group and a methyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include pyrazole derivatives, hydrazine derivatives, and substituted pyrazolones.
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- involves its interaction with various molecular targets. The compound can inhibit specific enzymes, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The dinitrophenyl group can also interact with cellular proteins, affecting their function and leading to antimicrobial activity .
Comparación Con Compuestos Similares
Similar compounds to 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- include:
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the dinitrophenyl group, resulting in different chemical properties and biological activities.
2-(2,4-Dinitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but different substitution pattern, leading to variations in reactivity and applications
The uniqueness of 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
3718-29-4 |
|---|---|
Fórmula molecular |
C10H8N4O5 |
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H8N4O5/c1-6-4-10(15)12(11-6)8-3-2-7(13(16)17)5-9(8)14(18)19/h2-3,5H,4H2,1H3 |
Clave InChI |
OTABPJFJMIHGIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979103.png)


![3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11979120.png)


![Methyl (2E)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979133.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979137.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11979138.png)


![2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B11979156.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11979169.png)
![butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11979170.png)
